N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide is a compound that belongs to the class of imidazothiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The structure of this compound includes an imidazo[2,1-b]thiazole ring fused to a phenyl ring, which is further connected to a dimethoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide typically involves the formation of the imidazo[2,1-b]thiazole core followed by functionalization with the phenyl and dimethoxybenzamide groups. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid to form the imidazo[2,1-b]thiazole core . This intermediate is then coupled with 4-aminophenyl-2,3-dimethoxybenzoic acid under dehydrating conditions using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. For example, a three-reactor multistage system can be used to synthesize the imidazo[2,1-b]thiazole core, which is then functionalized in subsequent steps without isolating intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and imidazo[2,1-b]thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed for their biological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Evaluated for its anticancer, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound may also interact with cellular receptors and signaling pathways, modulating immune responses and other biological processes .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b]thiazole derivative known for its immunomodulatory and anticancer properties.
Pifithrin-β: Another imidazo[2,1-b]thiazole derivative with antineoplastic activity.
WAY-181187: An anxiolytic agent with a similar imidazo[2,1-b]thiazole core.
Uniqueness
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other imidazo[2,1-b]thiazole derivatives. Its combination of anticancer, antifungal, and antiviral properties makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-25-17-5-3-4-15(18(17)26-2)19(24)21-14-8-6-13(7-9-14)16-12-23-10-11-27-20(23)22-16/h3-12H,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTIVFJMNJOKFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.